3-(Dimethylamino)-1-(4-methylphenyl)propan-1-one Hydrochloride
Overview
Description
3-(Dimethylamino)-1-(4-methylphenyl)propan-1-one Hydrochloride: is a synthetic organic compound that belongs to the class of substituted cathinones It is characterized by the presence of a dimethylamino group attached to the propanone backbone, with a 4-methylphenyl group as a substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Dimethylamino)-1-(4-methylphenyl)propan-1-one Hydrochloride typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of 4-methylbenzaldehyde with nitroethane in the presence of a base such as ammonium acetate to form 4-methyl-β-nitrostyrene.
Reduction: The intermediate 4-methyl-β-nitrostyrene is then reduced using a reducing agent like lithium aluminum hydride (LiAlH4) to yield 4-methylphenyl-2-nitropropane.
Reductive Amination: The final step involves the reductive amination of 4-methylphenyl-2-nitropropane with dimethylamine in the presence of a reducing agent such as sodium cyanoborohydride (NaBH3CN) to produce 3-(Dimethylamino)-1-(4-methylphenyl)propan-1-one.
Hydrochloride Formation: The free base is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.
Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nitration can be carried out using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products:
Oxidation: N-oxide derivatives.
Reduction: 3-(Dimethylamino)-1-(4-methylphenyl)propan-1-ol.
Substitution: Nitro or halogen-substituted derivatives on the aromatic ring.
Scientific Research Applications
Chemistry:
- Used as a precursor in the synthesis of more complex organic molecules.
- Studied for its reactivity and potential to form various derivatives.
Biology:
- Investigated for its interactions with biological systems, particularly its effects on neurotransmitter release and uptake.
Medicine:
- Explored for its potential therapeutic applications, including its use as a model compound for the development of new drugs targeting the central nervous system.
Industry:
- Utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(Dimethylamino)-1-(4-methylphenyl)propan-1-one Hydrochloride involves its interaction with monoamine transporters in the brain. It acts as a substrate for these transporters, leading to the release of neurotransmitters such as dopamine, norepinephrine, and serotonin. This results in increased levels of these neurotransmitters in the synaptic cleft, enhancing their signaling and producing stimulant effects.
Comparison with Similar Compounds
3-(Dimethylamino)-1-phenylpropan-1-one Hydrochloride: Lacks the 4-methyl substituent on the aromatic ring.
3-(Methylamino)-1-(4-methylphenyl)propan-1-one Hydrochloride: Contains a methylamino group instead of a dimethylamino group.
3-(Dimethylamino)-1-(4-chlorophenyl)propan-1-one Hydrochloride: Has a chlorine substituent on the aromatic ring instead of a methyl group.
Uniqueness:
- The presence of the 4-methyl group on the aromatic ring and the dimethylamino group on the propanone backbone distinguishes 3-(Dimethylamino)-1-(4-methylphenyl)propan-1-one Hydrochloride from its analogs. These structural features contribute to its unique pharmacological profile and reactivity.
Properties
CAS No. |
5250-02-2 |
---|---|
Molecular Formula |
C12H18ClNO |
Molecular Weight |
227.73 g/mol |
IUPAC Name |
dimethyl-[3-(4-methylphenyl)-3-oxopropyl]azanium;chloride |
InChI |
InChI=1S/C12H17NO.ClH/c1-10-4-6-11(7-5-10)12(14)8-9-13(2)3;/h4-7H,8-9H2,1-3H3;1H |
InChI Key |
SDNGTEVPTBGTKK-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)CCN(C)C.Cl |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CC[NH+](C)C.[Cl-] |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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